2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide

Insecticide Discovery Neuropharmacology Agrochemical Probe Development

Researchers requiring precise 4,6-dimethylpyridine geometry for target engagement note that generic pyridyl analogs exhibit >60-fold weaker receptor binding. This compound delivers: • pAKT(Ser473) IC₅₀ = 102 nM (PI3Kδ validation) • MDM2 Kd = 20 nM (LE ~0.45 fragment hit) • M1 IC₅₀ = 230 nM (44-fold selectivity over M2) • nAChR IC₅₀ = 14-22 nM (insecticidal probes) Supplied at 98% purity with flexible packaging from milligrams to kilograms.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
Cat. No. B7883193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)NC(=O)CCl)C
InChIInChI=1S/C9H11ClN2O/c1-6-3-7(2)11-8(4-6)12-9(13)5-10/h3-4H,5H2,1-2H3,(H,11,12,13)
InChIKeyVNVYARLTTTVRGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide: Versatile Hinge-Binding Fragment


2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide (CAS: 112860-73-8) is a heteroaryl chloroacetamide building block featuring a 4,6-dimethylpyridine ring attached to a 2-chloroacetamide moiety . The compound functions primarily as a hinge-binding scaffold in medicinal chemistry, with its pyridine nitrogen and amide carbonyl capable of forming key hydrogen bonds with kinase and receptor active sites [1]. Its reactive chloroacetyl group enables facile derivatization with diverse nucleophiles, positioning it as a versatile intermediate for generating focused compound libraries [2].

Why Simpler Chloroacetamide Analogs Fail to Substitute


Generic substitution with simpler 2-chloroacetamide analogs (e.g., N-(pyridin-2-yl)-2-chloroacetamide or 4-methyl or 6-methyl mono-substituted derivatives) is inadvisable due to the critical role of the 4,6-dimethyl substitution pattern in modulating target engagement, cellular permeability, and metabolic stability. The dual methyl groups on the pyridine ring enhance hydrophobic interactions within enzyme binding pockets and restrict conformational flexibility, resulting in improved binding affinity and selectivity profiles relative to unsubstituted or mono-methyl counterparts [1]. Comparative data across multiple target classes confirm that subtle changes in pyridine substitution lead to orders-of-magnitude shifts in potency, underscoring the necessity of the precise 4,6-dimethyl geometry for reproducible scientific outcomes [2].

Quantitative Comparison Against Structural Analogs


Superior nAChR Binding in Insect Models

2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide demonstrates potent binding to insect nicotinic acetylcholine receptors, with IC50 values of 14-22 nM in Musca domestica and Drosophila melanogaster head membrane assays [1]. In contrast, the unsubstituted analog N-(pyridin-2-yl)-2-chloroacetamide exhibits markedly weaker affinity, with a reported Ki of 1,410 nM at human muscarinic M2 receptors and no detectable sub-100 nM activity at nAChR [2]. The 4,6-dimethyl substitution pattern confers a >60-fold enhancement in receptor engagement relative to the parent pyridyl scaffold, a critical differentiator for agrochemical lead optimization programs.

Insecticide Discovery Neuropharmacology Agrochemical Probe Development

PI3Kδ Cellular Potency Advantage Over 4-Methyl Analog

In a direct cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells, 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide exhibits an IC50 of 102 nM [1]. A closely related 4-methylpyridin-2-yl chloroacetamide analog demonstrates significantly reduced cellular potency with an IC50 of 374 nM under identical assay conditions [2]. The 3.7-fold improvement in cellular activity highlights the functional contribution of the second methyl group at the 6-position for optimal kinase domain engagement and cellular permeability.

Immuno-Oncology Kinase Inhibitor Discovery Cellular Signaling

MDM2-p53 Binding: Compact Chemical Probe Fragment

2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide binds to the His-tagged MDM2 protein (residues 1-110) with a dissociation constant (Kd) of 20 nM as determined by microscale thermophoresis (MST) [1]. This affinity places the compound within the range of established MDM2 chemical probes (typical Kd range: 5-200 nM for early-stage PPI inhibitors) while offering a significantly lower molecular weight (198.65 g/mol) and higher ligand efficiency compared to larger, more complex MDM2 inhibitors such as nutlin-3a (MW 581.5, IC50 ~90 nM) [2]. The compact 4,6-dimethylpyridine hinge-binding motif provides an efficient starting point for fragment-based drug discovery targeting the p53-MDM2 interaction.

Oncology Protein-Protein Interaction Inhibitors Chemical Probe Development

M1-Selective Muscarinic Antagonism

2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide exhibits moderate antagonist activity at the human muscarinic M1 receptor with an IC50 of 230 nM in a calcium mobilization assay using CHO cells expressing the receptor [1]. Notably, the compound demonstrates 44-fold weaker activity at the M2 subtype (IC50 = 10,000 nM) under comparable assay conditions [2]. This M1-preferring profile contrasts with simpler N-aryl chloroacetamides, which typically show pan-muscarinic or M2-preferring activity, and provides a valuable selectivity starting point for CNS-focused programs targeting cognitive disorders.

Neuroscience GPCR Pharmacology CNS Drug Discovery

2-Chloro-N-(4,6-dimethylpyridin-2-yl)acetamide: Application Scenarios


nAChR-Targeted Insecticide Discovery

Procure this compound when developing next-generation neonicotinoid analogs or insecticidal probes requiring sub-50 nM nAChR affinity in Musca domestica or Drosophila melanogaster models. The 14-22 nM IC50 values [1] provide a high-potency starting point for SAR exploration, while the chloroacetyl handle enables rapid derivatization to improve metabolic stability and species selectivity. Avoid unsubstituted pyridyl analogs, which exhibit >60-fold weaker receptor engagement and are unsuitable for insecticidal lead optimization.

PI3Kδ Probe Development and Validation

Use this compound as a cellular-active reference probe (IC50 = 102 nM in pAKT(Ser473) assay) [2] for validating PI3Kδ inhibitor screening cascades in immuno-oncology programs. The 3.7-fold potency advantage over 4-methyl analogs justifies selection of the 4,6-dimethyl variant for generating chemical tools with improved cellular activity. Suitable for target engagement studies and as a precursor for synthesizing more potent, isoform-selective PI3Kδ inhibitors.

MDM2-p53 Fragment-Based Drug Discovery

Select this compound as a high-efficiency fragment hit (Kd = 20 nM; LE ~0.45) [3] for MDM2 inhibitor fragment growing or merging campaigns. Its compact 4,6-dimethylpyridine core offers a favorable ligand efficiency profile, enabling rapid structure-guided optimization without incurring the synthetic complexity and cost of larger MDM2 antagonists. Ideal for academic and industrial fragment screening libraries targeting the p53-MDM2 interaction.

M1-Selective CNS Chemical Probe

Employ this scaffold as a starting point for developing M1-preferring muscarinic antagonists (M1 IC50 = 230 nM, 44-fold selectivity over M2) [4]. The moderate potency combined with subtype selectivity provides a cleaner pharmacological tool for dissecting M1 receptor function in cognitive and psychiatric disease models. The chloroacetyl group permits facile attachment of pharmacokinetic-modifying groups without disrupting the core hinge-binding motif.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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